1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 2549026-38-0
Cat. No.: VC11837715
Molecular Formula: C21H27N5O2
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549026-38-0 |
|---|---|
| Molecular Formula | C21H27N5O2 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C21H27N5O2/c27-20-11-17(13-25(20)12-16-7-3-1-4-8-16)14-26-15-19(23-24-26)21(28)22-18-9-5-2-6-10-18/h1,3-4,7-8,15,17-18H,2,5-6,9-14H2,(H,22,28) |
| Standard InChI Key | GIVFFIRQLQJVJL-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyltriazole-4-carboxamide, reflects three key domains:
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Benzyl-pyrrolidinone core: A five-membered lactam ring substituted at the N1 position with a benzyl group () and at C3 with a methyl linker to the triazole ring.
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1,2,3-Triazole-carboxamide: A triazole ring connected via its N1 position to the pyrrolidinone methyl group and bearing a carboxamide group at C4.
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Cyclohexyl substituent: The carboxamide’s nitrogen is bonded to a cyclohexyl group, introducing lipophilicity and conformational rigidity.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 |
| Topological Polar Surface Area | 95.5 Ų |
| Hydrogen Bond Donors/Acceptors | 2/6 |
The cyclohexyl group enhances membrane permeability, while the triazole and carboxamide groups facilitate hydrogen bonding with biological targets .
Spectroscopic Characterization
Although experimental spectra are unavailable, predicted data based on structural analogs suggest:
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IR: Strong absorption bands at 1680–1700 cm (C=O stretch of pyrrolidinone and carboxamide) and 2100 cm (C≡N stretch in triazole) .
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NMR:
Synthesis and Derivative Design
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy:
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Pyrrolidinone Construction: Cyclization of γ-aminobutyric acid derivatives with benzyl halides.
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl-pyrrolidinone intermediate and an azido-carboxamide.
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Carboxamide Coupling: Reaction of triazole-4-carboxylic acid with cyclohexylamine using coupling agents like EDC/HOBt .
Optimized Synthetic Route
A hypothetical pathway involves:
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Step 1: Benzylation of 5-oxopyrrolidin-3-ylmethanol using benzyl bromide in DMF with KCO.
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Step 2: Propargylation of the alcohol intermediate with propargyl bromide to yield 1-benzyl-3-(prop-2-yn-1-ylmethyl)pyrrolidin-5-one.
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Step 3: CuAAC reaction with 4-azido-N-cyclohexylbenzamide to form the triazole core.
Yield optimization would require tuning reaction temperatures (60–80°C for CuAAC) and catalyst loadings (CuI, 10 mol%) .
Biological Activities and Mechanisms
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